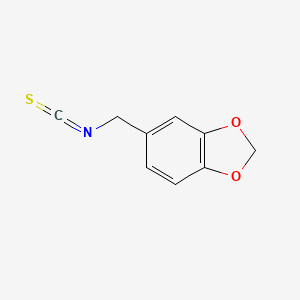

5-(Isothiocyanatomethyl)-1,3-benzodioxole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isothiazole derivatives is of significant interest due to their biological activities. In the first paper, a series of 1,2-benzisothiazole derivatives were developed as inhibitors of carbonic anhydrase isoform IX (CAIX), which are relevant in cancer research . The second paper reports the regioselective lithiation of 3-(benzyloxy)isothiazole at the 5-position, followed by functionalization with various electrophiles to yield different products . This methodology demonstrates the versatility of isothiazole chemistry and its potential for creating diverse compounds.

Molecular Structure Analysis

The molecular structure of isothiazole derivatives is crucial for their biological activity. The papers do not provide detailed molecular structure analysis of "5-(Isothiocyanatomethyl)-1,3-benzodioxole," but they do discuss the importance of the isothiazole moiety in the activity of the synthesized compounds. For example, the presence of alkyl/arylcarboxamide moieties in the 1,2-benzisothiazole derivatives is essential for the inhibition of CAIX and the subsequent anti-proliferative effects under hypoxic conditions .

Chemical Reactions Analysis

The chemical reactivity of isothiazole derivatives is highlighted in the synthesis processes described in the papers. The regioselective lithiation of isothiazole and subsequent reactions with electrophiles indicate that the isothiazole ring can be functionalized to produce a variety of compounds with potential biological activities . The unsuccessful benzoylation attempt also provides insight into the reactivity and limitations of the isothiazole ring .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "this compound," they do provide information on the properties of related isothiazole derivatives. For instance, the inhibitory activity of the benzo[d]isothiazole 1,1-dioxide derivatives against 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 suggests that these compounds have specific chemical properties that allow them to interact with and inhibit these enzymes .

Applications De Recherche Scientifique

Anticancer and Antibacterial Applications

Derivatives of 1,3-benzodioxole, including compounds similar to 5-(Isothiocyanatomethyl)-1,3-benzodioxole, have been studied for their anticancer and antibacterial properties. Gupta et al. (2016) synthesized derivatives of 2-phenyl 1,3-benzodioxole, which demonstrated significant activity against cancer and bacterial cells, and showed potential for DNA binding (Gupta et al., 2016).

Benzodioxole-based thiosemicarbazone derivatives have been synthesized and evaluated for their cytotoxic effects on various cell lines, with some showing promising anticancer properties. Altıntop et al. (2016) identified specific derivatives as effective against human lung adenocarcinoma and rat glioma cells (Altıntop et al., 2016).

New benzodioxole-based dithiocarbamate derivatives have shown potential as anticancer agents and inhibitors of human carbonic anhydrases I and II. Altıntop et al. (2017) discovered that certain derivatives were particularly effective against rat glioma cell lines (Altıntop et al., 2017).

Photoinitiator Applications

- Benzodioxole derivatives have been utilized as photoinitiators in free radical polymerization. Kumbaraci et al. (2012) synthesized a naphthodioxinone-1,3-benzodioxole derivative that acts as a photoinitiator, releasing active compounds upon irradiation, which are capable of initiating polymerization of monomers (Kumbaraci et al., 2012).

Insecticidal Applications

- Some benzodioxole analogs have been reported to have insecticidal activity. Vanmellaert et al. (1983) investigated the effects of a specific benzodioxole compound on the Colorado potato beetle, finding it effective in inhibiting larval feeding and reducing egg hatch at certain concentrations (Vanmellaert et al., 1983).

Antimicrobial and Antioxidant Applications

- Benzodioxol derivatives have shown antibacterial and antioxidant activities. Khalil et al. (2021) tested various benzodioxol derivatives for their antibacterial efficacy against different bacterial strains and antioxidant activity using the DPPH assay, identifying some compounds with significant activities (Khalil et al., 2021).

Mécanisme D'action

Target of Action

Isothiocyanates (ITCs), a class of compounds to which this molecule belongs, are known for their antimicrobial properties against various human pathogens . .

Mode of Action

Generally, ITCs are bioactive products resulting from enzymatic hydrolysis of glucosinolates, secondary metabolites in the botanical order Brassicales . They interact with their targets, leading to various changes that contribute to their antimicrobial properties. The specific interactions of this compound with its targets need further investigation.

Biochemical Pathways

ITCs are known to modulate trans-kingdom interactions affecting host health and disease incidence . They are involved in the breakdown of complex carbohydrates, and short-chain fatty acids (SCFAs) are the end products speculated to play a key role in the gut microbiota-host organ axes . .

Result of Action

ITCs are known for their antimicrobial activity against various human pathogens . .

Propriétés

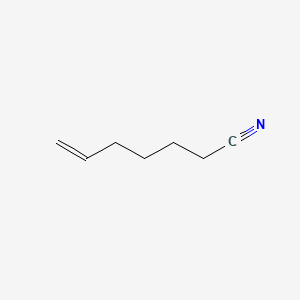

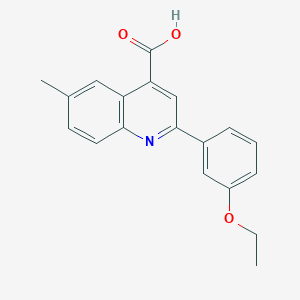

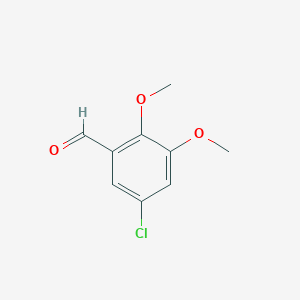

IUPAC Name |

5-(isothiocyanatomethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c13-5-10-4-7-1-2-8-9(3-7)12-6-11-8/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJWRDBPAFJUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383640 | |

| Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4430-47-1 | |

| Record name | 5-(Isothiocyanatomethyl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4430-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)